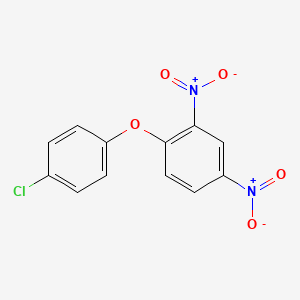

1-(4-Chlorophenoxy)-2,4-dinitrobenzene

Description

Contextualization within Electron-Deficient Aromatic Systems

The chemical behavior of 1-(4-Chlorophenoxy)-2,4-dinitrobenzene is fundamentally dictated by the electron-deficient nature of its aromatic ring. Aromatic rings are typically electron-rich and undergo electrophilic aromatic substitution. However, the presence of strongly electron-withdrawing groups, such as the two nitro (-NO₂) groups on the benzene (B151609) ring, significantly alters this reactivity profile. wikipedia.orgmasterorganicchemistry.comquora.com These groups pull electron density away from the aromatic ring, making it "electron-poor" or electrophilic.

This electron deficiency is crucial for a type of reaction known as Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. wikipedia.orgwikipedia.org For a reaction to proceed efficiently via the SNAr pathway, the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is essential. wikipedia.org In the case of the synthesis of this compound, the precursor is 1-chloro-2,4-dinitrobenzene (B32670). Here, the two nitro groups are at the ortho and para positions relative to the chlorine atom (the leaving group), which strongly activates the ring for attack by a nucleophile like the 4-chlorophenoxide ion. quora.com

The SNAr mechanism generally proceeds through a two-step addition-elimination process. The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro groups, which provides significant stabilization. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. wikipedia.org

The synthesis of this compound from 1-chloro-2,4-dinitrobenzene and 4-chlorophenol (B41353) is a classic illustration of this principle. The 4-chlorophenoxide ion, formed by deprotonating 4-chlorophenol with a base, acts as the nucleophile.

Table 1: Key Reactants in the Synthesis of this compound

| Compound Name | Role in Reaction | Key Structural Features |

| 1-Chloro-2,4-dinitrobenzene | Electrophilic Aromatic Substrate | Benzene ring with two electron-withdrawing nitro groups and a chlorine leaving group. nih.govwikipedia.org |

| 4-Chlorophenol | Nucleophile Precursor | A phenol (B47542) that, upon deprotonation, forms the nucleophilic 4-chlorophenoxide ion. |

Historical Perspectives on Dinitrophenyl Ether Chemistry

The synthesis of aryl ethers, including dinitrophenyl ethers, has a rich history with several foundational methods. Two of the most significant are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a widely used method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgbyjus.comchemistrytalk.org While highly effective for many ethers, its application to the synthesis of diaryl ethers (where both groups attached to the oxygen are aromatic) is limited because aryl halides are generally unreactive towards nucleophilic substitution unless activated by electron-withdrawing groups. jk-sci.com Therefore, a direct Williamson-type reaction between an unactivated aryl halide and a phenoxide is typically not feasible. However, the synthesis of this compound is a notable exception where the principles of the Williamson synthesis are applicable due to the activation of the aryl halide (1-chloro-2,4-dinitrobenzene) by the nitro groups, enabling it to react with a phenoxide. jk-sci.com

The Ullmann condensation , first reported by Fritz Ullmann in 1905, provided a more direct route to diaryl ethers. wikipedia.orgsemanticscholar.org The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at high temperatures. wikipedia.orgorganic-chemistry.org This method was particularly important for the synthesis of diaryl ethers where the aryl halide was not activated by electron-withdrawing groups. The reaction typically required stoichiometric amounts of copper and harsh conditions. wikipedia.org Over the years, significant improvements have been made, including the use of soluble copper catalysts with various ligands, which allow the reaction to proceed under milder conditions. mdpi.com

For the specific case of synthesizing this compound, the SNAr reaction is generally more efficient and does not require a metal catalyst due to the high degree of activation provided by the two nitro groups.

Table 2: Comparison of Historical Aryl Ether Syntheses

| Synthesis Method | Key Features | Applicability to this compound |

| Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide. wikipedia.orgbyjus.com | Applicable due to the highly activated aryl halide (1-chloro-2,4-dinitrobenzene) reacting with 4-chlorophenoxide. jk-sci.com |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org | A possible but likely less efficient method compared to the uncatalyzed SNAr reaction for this specific activated substrate. |

Structure

3D Structure

Properties

CAS No. |

2548-96-1 |

|---|---|

Molecular Formula |

C12H7ClN2O5 |

Molecular Weight |

294.65 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)-2,4-dinitrobenzene |

InChI |

InChI=1S/C12H7ClN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |

InChI Key |

CSYHEOYNMJQREG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for 1-(4-Chlorophenoxy)-2,4-dinitrobenzene. Unlike typical aromatic compounds that are electron-rich and undergo electrophilic substitution, the aromatic ring in this molecule is rendered electron-deficient, making it an effective electrophile for nucleophilic attack. wikipedia.org The SNAr mechanism is a multi-step process, typically involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. wikipedia.orguchile.cl This addition-elimination mechanism is distinct from SN1 and SN2 reactions. The SN1 pathway is highly unfavorable as it would require the formation of an unstable aryl cation, while the SN2 mechanism is sterically hindered by the benzene (B151609) ring. wikipedia.orgquora.com

The generally accepted mechanism for the SNAr reactions of activated aryl halides involves at least two steps. The first, and often rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group. semanticscholar.orglibretexts.org This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. uchile.cllibretexts.org In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group, in this case, the 4-chlorophenoxide ion. wikipedia.org

The presence of two nitro (NO₂) groups on the benzene ring is crucial for the high reactivity of this compound in SNAr reactions. These groups are powerful electron-withdrawing substituents that activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org By withdrawing electron density from the ring, particularly from the ortho and para positions, they increase the electrophilicity of the carbon atoms, making them more susceptible to attack by nucleophiles. wikipedia.orgquora.com

Furthermore, the nitro groups play a critical role in stabilizing the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org The negative charge of this intermediate can be delocalized through resonance onto the oxygen atoms of the ortho and para nitro groups. wikipedia.orglibretexts.org This delocalization spreads the charge over a larger area, significantly stabilizing the intermediate and lowering the activation energy of the reaction. This stabilization is a key reason why nucleophilic substitution occurs readily on aromatic rings bearing strongly electron-withdrawing groups at these positions. wikipedia.org

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a 1:1 adduct between the electron-deficient aromatic compound and the attacking nucleophile. wikipedia.org This intermediate, also known as a Jackson-Meisenheimer complex, is a reactive species in which the nucleophile has bonded to the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity and forming a tetrahedral sp³-hybridized carbon. libretexts.orgwikipedia.org

These complexes are often colored, and in some cases, they are stable enough to be isolated and characterized. wikipedia.org The stability of the Meisenheimer complex is highly dependent on the electron-withdrawing ability of the substituents on the ring. wikipedia.orgwikipedia.org For substrates like this compound, the two nitro groups provide substantial stabilization, making the formation of this intermediate favorable. wikipedia.org Studies on related compounds, such as 1-chloro-2,4-dinitrobenzene (B32670), have shown that these intermediates can be observed and characterized. For instance, the reaction with sulphite ions in a water-dimethyl sulphoxide mixture yields an observable σ-adduct (Meisenheimer complex). rsc.org Research has also shown that nucleophilic addition can sometimes occur at an unsubstituted ring position, though the subsequent substitution reaction proceeds via attack at the carbon bearing the leaving group. rsc.orgrsc.org

Kinetic and thermodynamic studies of the SNAr reactions involving this compound and related dinitrophenyl ethers provide deep insights into the reaction mechanism, including the influence of the nucleophile, solvent, and organized media.

The rate of SNAr reactions is highly dependent on the nature and basicity of the attacking nucleophile. Kinetic studies on similar substrates, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes reacting with cyclic secondary amines, show that the reaction rates are influenced by the nucleophile's basicity. nih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often linear for a series of related nucleophiles. For the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines in acetonitrile (B52724), the Brønsted coefficient (βnuc) was found to be 1.10 for the uncatalyzed pathway, indicating a high degree of bond formation in the transition state. nih.gov

Hydrazine (B178648) is known to be a potent nucleophile in these reactions, often exhibiting reactivity that is significantly higher than would be predicted based on its basicity alone—a phenomenon known as the α-effect. koreascience.kr For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with primary amines, hydrazine is about 10 times more reactive than the similarly basic glycylglycine. koreascience.kr The rate-determining step in reactions with hydrazine can vary depending on the leaving group and solvent. semanticscholar.org For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the formation of the zwitterionic intermediate is the rate-determining step in solvents like methanol (B129727) and acetonitrile. semanticscholar.org

| Substrate | Nucleophile Type | Solvent | Brønsted βnuc | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-(4-Nitrophenyl)-2,4-dinitrobenzene | Secondary Amines | Acetonitrile | 1.10 (uncatalyzed) | Strong dependence on nucleophile basicity. | nih.gov |

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Anionic Nucleophiles | 80% H₂O - 20% DMSO | 1.17 | HOO⁻ does not show α-effect, while other nucleophiles deviate from the Brønsted plot. | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Primary Amines (incl. Hydrazine) | Water | 0.46 | Hydrazine shows a significant α-effect, being 10x more reactive than expected. | koreascience.kr |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO > MeCN > MeOH | N/A | Rate-determining step is the formation of the intermediate. | semanticscholar.org |

The solvent plays a critical role in SNAr reactions, influencing both the reaction rates and the mechanism by solvating the reactants and the transition state. uchile.cl The reactivity sequence for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine follows the order DMSO > MeCN > MeOH, highlighting the significant impact of the solvent. semanticscholar.org This trend is common in SNAr reactions, where polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are particularly effective at accelerating the reaction. They can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive. nih.gov

In contrast, protic solvents like methanol can form hydrogen bonds with the nucleophile, stabilizing it in its ground state and thus increasing the activation energy required for the attack on the aromatic ring. nih.govrsc.org The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) can drastically affect the reaction rate. uchile.cl For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine (B44156) is favored in solvents with hydrogen bond accepting ability. uchile.cl The analysis of solvent effects using parameters like polarity/polarizability (π), hydrogen-bond acidity (α), and hydrogen-bond basicity (β) shows that reaction rates generally increase with π and β but decrease with α. nih.gov

| Substrate | Nucleophile | Solvent | Relative Reactivity | Key Observation | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO | Highest | Polar aprotic solvents enhance rate compared to protic solvents. | semanticscholar.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Acetonitrile (MeCN) | Intermediate | ||

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol (MeOH) | Lowest | ||

| 1-Chloro-2,4-dinitrobenzene | Piperidine (B6355638) | Protic Solvents | Varies | Reactivity is inversely proportional to the hydrogen-bond-donating ability of the solvent. | rsc.org |

Organized media, such as reverse micelles, can serve as microreactors that significantly alter the rates of chemical reactions. For SNAr reactions, reverse micelles have been shown to act as effective catalysts. rsc.orgarkat-usa.orgresearchgate.net These are nanosized aggregates of surfactant molecules in a nonpolar solvent, enclosing a polar water core. arkat-usa.org

Kinetic studies of the reaction between 1-chloro-2,4-dinitrobenzene (CDNB) and amines like n-butylamine and piperidine in AOT/n-hexane/water reverse micelles have demonstrated that the reactions are considerably faster in the micellar medium than in the pure organic solvent. arkat-usa.orgresearchgate.net This rate enhancement is primarily attributed to the partitioning of both the substrate and the nucleophile into the small volume of the micellar interface or water pool, leading to a significant increase in their local concentrations. arkat-usa.org The reaction rate is observed to increase with surfactant concentration up to a certain point, after which the rate decreases due to the dilution of reactants across a larger number of micelles. arkat-usa.orgresearchgate.net The nature of the surfactant's head group can also influence the catalysis; for example, positively charged or hydroxy-containing head groups can interact with and stabilize the Meisenheimer complex, further enhancing the reaction rate. rsc.org

| Substrate | Nucleophile | Micellar System | Observation | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine / Piperidine | AOT/n-hexane/water | Reaction is faster in the micellar medium than in pure n-hexane. Rate goes through a maximum with increasing surfactant concentration. | arkat-usa.orgresearchgate.net |

| 2,4-Dinitrochlorobenzene | Glutathione (B108866) (GSH) | Various surfactants in 2,2,4-trimethylpentane | Rate increased by up to two orders of magnitude compared to aqueous solution, especially with positively charged surfactants. | rsc.org |

Kinetic and Thermodynamic Studies of SNAr Reactions

Other Reactive Transformations of Dinitrophenyl Ethers

Beyond simple substitution, dinitrophenyl ethers like this compound undergo other key reactive transformations, primarily through cleavage of the ether linkage or reduction of the nitro functional groups.

Hydrolytic Cleavage Mechanisms

The hydrolysis of this compound, particularly under alkaline conditions, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a well-established pathway for activated aryl ethers. The reaction is characterized by a two-step addition-elimination process.

The reaction is initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the carbon atom of the benzene ring that is bonded to the ether oxygen. This carbon is highly electron-deficient due to the strong electron-withdrawing effects of the nitro groups at the ortho and para positions. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netscribd.comwikipedia.orgpressbooks.pub This complex is a key feature of the SNAr mechanism, and its relative stability is crucial for the reaction to proceed. wikipedia.orgnih.gov

In the second, faster step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the 4-chlorophenoxide anion. The final products of this hydrolytic cleavage are 2,4-dinitrophenol (B41442) and the corresponding 4-chlorophenoxide salt. sciencemadness.org

Addition of Nucleophile: The hydroxide ion adds to the C1 position of the dinitrophenyl ring, breaking the aromaticity and forming the negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro groups.

Elimination of Leaving Group: The 4-chlorophenoxy group departs, taking the bonding electrons with it. This step regenerates the aromatic ring and yields the final products.

The rate of this reaction is influenced by factors such as the concentration and strength of the nucleophile, the solvent, and the temperature.

Table 1: Key Stages in the Hydrolytic Cleavage of this compound

| Stage | Description | Key Species |

|---|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electron-deficient carbon (C1) of the benzene ring. This is the rate-determining step. | This compound, Hydroxide ion |

| 2. Formation of Intermediate | A resonance-stabilized anionic σ-complex, known as a Meisenheimer complex, is formed. wikipedia.orgresearchgate.net | Meisenheimer complex |

| 3. Elimination | The 4-chlorophenoxide leaving group is expelled, restoring the aromaticity of the ring. | 4-Chlorophenoxide |

| 4. Product Formation | The final products of the reaction are formed. | 2,4-Dinitrophenol, 4-Chlorophenoxide ion |

Reductive Pathways leading to Amino Derivatives

The nitro groups of this compound can be reduced to form amino derivatives. This transformation is highly valuable in synthetic chemistry as it provides a route to various aromatic amines, which are important intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.comjsynthchem.com The reduction can be controlled to selectively reduce one or both nitro groups, leading to a variety of products.

The reduction of nitroaromatic compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. rasayanjournal.co.inorgsyn.org A variety of reducing agents and catalytic systems can be employed to achieve this transformation. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Raney Nickel) and chemical reduction using reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, tin(II) chloride (SnCl₂), or sodium sulfide (B99878) (Na₂S). nih.govutrgv.eduresearchgate.netjst.go.jpoup.com

Selective Reduction: Selective reduction of one nitro group in a dinitro compound is a significant challenge but can often be achieved by careful choice of reagents and reaction conditions. For dinitrophenyl ethers, the nitro group at the ortho position (C2) is often reduced preferentially over the para position (C4) when using certain reagents like ammonium (B1175870) or sodium sulfide (a process known as the Zinin reduction). oup.com This selectivity is attributed to the influence of the neighboring ether group.

Partial Reduction: Can yield 2-amino-1-(4-chlorophenoxy)-4-nitrobenzene or 4-amino-1-(4-chlorophenoxy)-2-nitrobenzene.

Complete Reduction: Reduces both nitro groups to yield 2,4-diamino-1-(4-chlorophenoxy)benzene.

For instance, the use of sodium borohydride, often in conjunction with transition metal catalysts like nickel or cobalt compounds, has proven effective for the reduction of nitroaromatics to their corresponding amines. jsynthchem.comutrgv.edujst.go.jp Nanoparticle catalysts (e.g., gold or silver) have also demonstrated high catalytic activity for the reduction of dinitrophenols in the presence of NaBH₄. scientific.netdntb.gov.uaresearchgate.net

Table 2: Common Reagents for the Reduction of Dinitrophenyl Ethers and Their Products

| Reducing System | Typical Product(s) | Selectivity Notes |

|---|---|---|

| H₂ / Pd, Pt, or Raney Ni | Complete reduction to the diamino derivative. oup.com | Generally non-selective, reduces both nitro groups. |

| SnCl₂ / HCl | Can be controlled for partial or complete reduction. | Tends to reduce the less sterically hindered nitro group first. oup.com |

| Na₂S or (NH₄)₂S (Zinin Reduction) | Selective reduction of one nitro group, often the ortho group. oup.com | Favors reduction of the nitro group ortho to the ether linkage. |

| NaBH₄ with a catalyst (e.g., NiCl₂, Co₃S₄) | Efficient reduction to the corresponding amines. utrgv.edujst.go.jp | Can achieve high yields for the complete reduction to diamines. nih.govscientific.net |

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Computational methods are pivotal in forecasting the chemical behavior of 1-(4-chlorophenoxy)-2,4-dinitrobenzene. These techniques provide a molecular-level view of electron distribution and orbital interactions, which are fundamental to understanding its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For aromatic compounds activated by electron-withdrawing groups, like the two nitro (-NO₂) groups in this compound, DFT calculations can precisely map the molecular orbitals and electron density distribution. nih.gov

Studies on the analogous compound 1-chloro-2,4-dinitrobenzene (B32670) reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining reactivity. The strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO and polarizes the molecule. This polarization creates a substantial partial positive charge (δ+) on the carbon atom to which the leaving group (the 4-chlorophenoxy group) is attached, making it highly susceptible to nucleophilic attack. The charge distribution, visualized through molecular electrostatic potential (MESP) maps, clearly indicates this carbon as an electrophilic center.

Table 1: Representative DFT Calculation Outputs for a Related Nitroaromatic Compound This table presents typical data obtained from DFT calculations on a model compound like 1-chloro-2,4-dinitrobenzene to illustrate the expected electronic properties.

| Computational Parameter | Typical Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.5 eV | A low LUMO energy signifies a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | A smaller gap generally correlates with higher reactivity and polarizability. |

| Mulliken Charge on C1 | +0.25 to +0.35 | Confirms the high electrophilicity of the carbon atom bonded to the leaving group. |

Quantum chemistry calculations are instrumental in mapping the entire energy landscape of a chemical reaction, including the identification of intermediates and transition states. For the SNAr reaction of this compound, these calculations can validate the stepwise mechanism involving the formation of a Meisenheimer complex. acs.org

The reaction proceeds in two main steps:

Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon C1, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Computational models can determine the geometry and stability of this intermediate.

Departure of the Leaving Group: The 4-chlorophenoxide group is expelled, and the aromaticity of the ring is restored.

Quantum chemical calculations can precisely determine the activation energy (Ea) for each step by locating the transition state structures. For SNAr reactions on activated rings, the formation of the Meisenheimer complex is typically the rate-determining step, possessing the highest energy barrier. acs.org

Molecular Dynamics Simulations of Solvation and Microenvironment Effects

While quantum mechanics describes the electronic details of a reaction, molecular dynamics (MD) simulations provide insight into the physical movements and interactions of molecules over time, particularly the influence of the surrounding environment, such as solvents or organized media like micelles.

Reactions involving nonpolar substrates like this compound can be significantly accelerated in micellar solutions. Micelles are aggregates of surfactant molecules that create a microenvironment with a nonpolar core and a charged interface. MD simulations can model the partitioning of the substrate between the bulk aqueous phase and the micellar pseudophase.

Studies on 1-chloro-2,4-dinitrobenzene have demonstrated that the reaction rate is often enhanced at the micellar interface. nih.gov This catalysis is attributed to the concentration of both the hydrophobic substrate and the nucleophile at the interface, as well as the unique polarity and electrostatic potential of this region, which can preferentially stabilize the reaction's transition state. Simulations can visualize this process, showing how the substrate orients itself within the micelle to facilitate the nucleophilic attack.

Quantitative Structure-Activity Relationships (QSAR) for Related Reactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their chemical reactivity or biological activity. For SNAr reactions involving a series of related diaryl ethers, a QSAR study could be developed to predict reaction rates based on the electronic properties of substituents.

A hypothetical QSAR model for reactions of various substituted dinitrophenyl ethers would use molecular descriptors calculated from their structures. These descriptors could include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges on the reaction center.

Steric Descriptors: Sterimol parameters or van der Waals radii.

Hydrophobic Descriptors: The partition coefficient (log P).

By creating a mathematical model that links these descriptors to experimentally determined reaction rate constants (log k), the reactivity of new compounds, including this compound, could be predicted. For instance, a positive correlation with the Hammett constant of a substituent on the phenoxy leaving group would indicate that electron-withdrawing groups on that ring facilitate its departure and increase the reaction rate.

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and concentration. Techniques such as Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are pivotal in the analysis of 1-(4-Chlorophenoxy)-2,4-dinitrobenzene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Measurements and Product Detection

UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species. The dinitrophenyl moiety in this compound absorbs strongly in the UV-visible region, making this technique particularly suitable for monitoring reactions where this structure is modified.

In kinetic studies, such as nucleophilic aromatic substitution (SNAr) reactions where the chlorophenoxy group might be displaced, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength over time. researchgate.net For instance, the formation of a product with a different substitution on the dinitrobenzene ring often results in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity. By measuring the rate of appearance of the product's absorbance or the disappearance of the reactant's absorbance, pseudo-first-order rate constants can be determined, especially when one reactant is used in large excess. researchgate.net The UV-visible spectroscopic analysis of the final reaction mixture can also confirm the quantitative formation of products. researchgate.net

Table 1: Application of UV-Vis Spectroscopy in Reaction Analysis

| Parameter | Description | Application to this compound |

|---|---|---|

| λmax (Reactant) | Wavelength of maximum absorbance for the starting material. | Used as a baseline and to monitor its consumption during a reaction. |

| λmax (Product) | Wavelength of maximum absorbance for the expected product. | Monitored over time to determine the rate of product formation. |

| Absorbance vs. Time | A series of absorbance measurements taken at fixed time intervals. | Data is used to plot kinetic curves and calculate reaction rate constants. |

| Isosbestic Point | A specific wavelength at which the absorbance of a sample remains constant during a chemical reaction. | Its presence indicates a clean conversion of one species to another without significant side reactions. |

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. When coupled with chromatographic systems like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of individual components in a reaction mixture. researchgate.net

For this compound (molecular weight ≈ 308.6 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M+•). The presence of a chlorine atom is readily identifiable from the isotopic pattern of the molecular ion peak, which will show an M+• peak and an (M+2)+• peak in an approximate 3:1 ratio. youtube.com

The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond: This is a common fragmentation for ethers, which could occur on either side of the oxygen atom. libretexts.org This would lead to fragments corresponding to the 4-chlorophenoxy radical and the 2,4-dinitrophenyl cation, or vice-versa.

Loss of nitro groups: Stepwise loss of NO2 (mass 46) or NO (mass 30) is characteristic of nitroaromatic compounds.

Fragmentation of the aromatic rings: The stable aromatic rings can lead to characteristic aromatic fragments. libretexts.org

A sensitive liquid chromatography-mass spectrometry (LC-MS) technique based on atmospheric pressure chemical ionization (APCI) in negative ion mode has been developed for the related compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), allowing for its quantification at very low concentrations. nih.gov Such a method could be adapted for this compound. GC-MS is also highly effective for confirming product identity in reaction mixtures. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Possible Fragment Identity | Description |

|---|---|---|

| 308/310 | [C12H7ClN2O5]+• | Molecular ion peak (M+•) showing the characteristic 3:1 isotope pattern for chlorine. |

| 181 | [C6H3N2O4]+ | 2,4-dinitrophenyl cation, resulting from cleavage of the C-O ether bond. |

| 127/129 | [C6H4ClO]+ | 4-chlorophenoxy cation, resulting from cleavage of the C-O ether bond. |

| 77 | [C6H5]+ | Phenyl cation, from fragmentation of the chlorophenoxy group after loss of chlorine and CO. youtube.com |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. vscht.cz It is a valuable tool for confirming the structure of this compound and for monitoring reactions where functional groups are altered.

The key functional groups in this compound and their expected IR absorption regions are:

Aromatic Rings: C-H stretching vibrations typically appear just above 3000 cm-1. vscht.cz C=C stretching vibrations within the ring give rise to several bands in the 1600-1400 cm-1 region. vscht.cz

Nitro Groups (NO2): These produce two very strong and characteristic stretching bands. The asymmetric stretch appears in the 1550-1500 cm-1 range, and the symmetric stretch is found between 1350-1300 cm-1.

Ether Linkage (Ar-O-Ar): The asymmetric C-O-C stretching vibration for aryl ethers results in a strong band typically around 1270-1230 cm-1.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration for aryl chlorides appears in the 1100-1000 cm-1 region, though it can sometimes be difficult to assign definitively.

By comparing the IR spectrum of a reaction mixture to that of the starting material, one can track the disappearance of reactant-specific peaks and the appearance of product-specific peaks, thereby monitoring the reaction's progress.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1550-1500 | Asymmetric N-O Stretch | Nitro (NO2) |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 1350-1300 | Symmetric N-O Stretch | Nitro (NO2) |

| 1270-1230 | Asymmetric C-O-C Stretch | Aryl Ether |

Chromatographic Methods for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for compounds that are not easily volatilized, such as this compound.

In a typical setup for analyzing this compound, a reversed-phase C18 column would be used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. scioninstruments.com A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detection, given the strong UV absorbance of the dinitroaromatic system.

HPLC is used extensively for:

Purity Assessment: Determining the purity of a synthesized batch of this compound by detecting and quantifying any impurities.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time by analyzing aliquots from a reaction mixture.

Quantitative Analysis: Accurately measuring the concentration of the compound in a sample, which was demonstrated for the related compound CDNB. researchgate.net

Related dinitrobenzene derivatives are also used as derivatizing reagents to enable the analysis of other compounds, such as amines and pharmaceuticals, by HPLC.

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The column packing material. | Reversed-phase C18 silica (B1680970) gel. |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient mixture of Acetonitrile/Water. |

| Detector | The device used to detect the compound as it elutes. | UV-Vis or Diode Array Detector (DAD) set to a λmax of the analyte. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min. |

| Retention Time (tR) | The time it takes for the analyte to pass through the column. | Characteristic for the compound under specific conditions; used for identification. |

Gas Chromatography (GC) for Volatile Components and Derivatized Products

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. dphen1.com While this compound has a relatively high boiling point, it is amenable to GC analysis, often when coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

For GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized in a heated inlet. An inert carrier gas (mobile phase), such as helium or hydrogen, sweeps the vaporized sample through a capillary column containing the stationary phase. dphen1.com A common stationary phase for this type of analysis would be a nonpolar or mid-polar column, such as a DB-5MS. dphen1.com

GC is valuable for:

Separating complex mixtures: Resolving this compound from starting materials, byproducts, or solvents.

Identifying reaction products: When coupled with MS, GC provides both retention time and mass spectral data, confirming the identity of reaction products. researchgate.net

Quantifying volatile impurities: Detecting and quantifying any low-boiling-point impurities in a sample of the compound.

The analysis of structurally related compounds like 1,4-dichlorobenzene (B42874) and 2,4-dinitrophenol (B41442) is routinely performed using GC-MS, highlighting the suitability of this technique for the broader class of dinitroaromatic compounds. nih.govresearchgate.net

Table 5: Typical GC Parameters for Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The coating inside the capillary column. | DB-5MS (5% Phenyl-methylpolysiloxane) or similar. |

| Carrier Gas | The inert gas used as the mobile phase. | Helium or Hydrogen. |

| Inlet Temperature | The temperature at which the sample is vaporized. | ~250-280 °C. |

| Oven Program | The temperature program used to separate components. | A temperature ramp, e.g., starting at 60°C and ramping to 280°C. dphen1.com |

| Detector | The device used for detection. | Mass Spectrometer (MS) or Flame Ionization Detector (FID). |

Environmental Fate and Degradation Mechanisms Academic Perspectives

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that are not mediated by living organisms, with photolysis and hydrolysis being primary mechanisms in aquatic and terrestrial environments.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For dinitrophenyl ethers, this is a significant pathway of environmental transformation. Studies on the herbicide Bifenox, which is structurally similar to 1-(4-chlorophenoxy)-2,4-dinitrobenzene, have demonstrated its susceptibility to photodegradation under both UV and natural sunlight conditions.

In aqueous isopropanol (B130326) solutions, the photodegradation of Bifenox was found to follow first-order kinetics. The half-life of Bifenox was approximately 15 hours under UV irradiation and 28 hours under sunlight. tandfonline.comtandfonline.com The presence of a photocatalyst such as titanium dioxide (TiO2) can enhance the rate of degradation. tandfonline.comtandfonline.com

The phototransformation of Bifenox involves several chemical reactions, including reduction of the nitro groups, dechlorination, hydrolysis, and nucleophilic displacement reactions. tandfonline.comtandfonline.com A plausible photometabolic pathway for Bifenox under UV and sunlight irradiation in aqueous isopropanol is detailed in the table below, which may serve as a model for the potential photoproducts of this compound.

Table 1: Potential Photodegradation Metabolites of Diphenyl Ether Herbicides (based on Bifenox studies)

| Metabolite ID | Chemical Name | Proposed Formation Pathway |

|---|---|---|

| F1 | Methyl (2,4-dichlorophenoxy) anthranilate | Reduction of the nitro group to an amino group |

| F2 | 3-carboxymethyl-4-nitrophenol | Cleavage of the ether linkage |

| F3 | 2,4-dihydroxy phenoxy aniline | Further transformation of F1 |

| F4 | 4-hydroxy hydroxyl-aminobenzene | Intermediate in the reduction of the nitro group |

| F5 | Isopropyl 2,4-dichlorophenolate | Nucleophilic displacement by isopropanol |

| F6 | 4-isopropyloxy-4'-nitrosodiphenyl ether | Reaction involving isopropanol and the nitro group |

This table is illustrative of potential degradation products based on studies of the analogous compound Bifenox. tandfonline.comtandfonline.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a critical factor in its environmental persistence in aqueous systems. For this compound, the ether linkage is a potential site for hydrolytic cleavage.

Studies on the diphenyl ether herbicide Bifenox have shown that the sample matrix is a significant parameter affecting its degradation in water. nih.gov While stable in nanopure water, the degradation of Bifenox was considerably faster in ditch and river water, with half-lives of only a few days, suggesting that microbial activity or the presence of other reactive species in natural waters contributes significantly to its breakdown. nih.gov In contrast, Bifenox exhibited greater stability in seawater, where it could persist for several months. nih.gov

The hydrolysis of the related compound 1-chloro-2,4-dinitrobenzene (B32670) in the presence of aqueous sodium hydroxide (B78521) proceeds via an addition-elimination mechanism, leading to the formation of 2,4-dinitrophenol (B41442). youtube.comusda.gov This suggests that under certain conditions, the ether linkage in this compound could also be susceptible to nucleophilic attack, leading to the formation of 2,4-dinitrophenol and 4-chlorophenol (B41353).

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

The microbial degradation of diphenyl ether herbicides has been a subject of considerable research. In soil environments, these compounds can be transformed through various microbial processes.

For Bifenox, degradation in paddy soils under flooded (anaerobic) conditions is rapid, with a half-life of less than four days. jst.go.jp The major degradation products identified include the free acid (resulting from the hydrolysis of the methyl ester group) and the amino derivatives of both the ester and free acid forms, which are formed by the reduction of the nitro group. jst.go.jp In non-flooded (aerobic) paddy soils, the degradation is also rapid, with a half-life of about six days, with the free acid being the primary degradation product. jst.go.jp

The degradation of another related herbicide, Fluorodifen, also involves the reduction of the nitro groups and cleavage of the ether bond. The general pathways for microbial degradation of phenoxy herbicides often involve initial cleavage of the ether linkage or transformation of the side chains. nih.govprakritimitrango.comnih.govresearchgate.net

Table 2: Potential Microbial Degradation Products of this compound (Inferred from Analogous Compounds)

| Potential Metabolite | Formation Pathway | Environmental Condition |

|---|---|---|

| 4-Chlorophenol | Ether bond cleavage | Aerobic/Anaerobic |

| 2,4-Dinitrophenol | Ether bond cleavage | Aerobic/Anaerobic |

| 1-(4-Chlorophenoxy)-2-amino-4-nitrobenzene | Reduction of one nitro group | Anaerobic |

| 1-(4-Chlorophenoxy)-4-amino-2-nitrobenzene | Reduction of one nitro group | Anaerobic |

This table presents hypothetical metabolites based on established degradation pathways of structurally similar herbicides.

Specific enzymes produced by microorganisms are responsible for the catalysis of degradation reactions. For nitroaromatic compounds, nitroreductases are key enzymes that catalyze the reduction of nitro groups to amino groups. researchgate.net This is often a critical initial step in the aerobic and anaerobic biodegradation pathways of these compounds.

A nitroreductase, designated DnrA, from Bacillus sp. Za has been shown to catalyze the biotransformation of several diphenyl ether herbicides, including Bifenox. researchgate.net The proposed pathway involves the reduction of the nitro group, which can lead to detoxification of the herbicide. researchgate.net

Furthermore, dioxygenase enzymes can initiate the degradation of the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. For phenoxy herbicides, enzymes such as α-ketoglutarate-dependent dioxygenase are involved in the initial cleavage of the ether bond. researchgate.net While specific enzymes for the degradation of this compound have not been identified, it is plausible that similar enzymatic systems would be involved in its transformation in the environment.

Applications in Organic Synthesis and Biochemical Probes for Research

Utilization as a Versatile Intermediate in the Synthesis of Novel Organic Compounds

Due to the presence of two electron-withdrawing nitro groups, the substituent at the C1 position of the dinitrobenzene ring is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes compounds like 1-chloro-2,4-dinitrobenzene (B32670) a valuable precursor for synthesizing a wide array of derivatives by introducing various nucleophiles such as amines, alkoxides, and thiolates. wikipedia.orgquora.comdoubtnut.com These reactions are fundamental in the production of pharmaceuticals, dyes, and other specialty organic chemicals. nbinno.com

Application as a Model Substrate in Enzyme Activity Assays (e.g., for Glutathione (B108866) S-Transferases in in vitro research systems)

The conjugation of xenobiotics with glutathione (GSH) is a critical detoxification pathway in most living organisms, catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). researchgate.netresearchgate.net A common method for assaying GST activity involves the use of a model substrate that, upon conjugation with GSH, produces a product with a distinct spectrophotometric signature.

1-chloro-2,4-dinitrobenzene (CDNB) is the most widely used universal substrate for this purpose. nih.govnih.gov The enzymatic reaction between CDNB and GSH, catalyzed by GSTs, results in the formation of the S-(2,4-dinitrophenyl)glutathione conjugate (DNP-SG). researchgate.netresearchgate.net The rate of DNP-SG formation can be continuously monitored by measuring the increase in absorbance at 340 nm, allowing for the quantification of GST activity.

This assay is a cornerstone of toxicological studies and biochemical research, providing a reliable method to assess the activity of this key family of detoxification enzymes in various tissues and cell types. nih.govnih.gov

Despite the widespread use of its chloro-analogue, there is a lack of specific studies employing 1-(4-chlorophenoxy)-2,4-dinitrobenzene as a model substrate for Glutathione S-Transferase activity assays in the reviewed literature. Consequently, kinetic data, specific activity values, and detailed research findings related to its use in this application are not available.

Table 1: Standard Components of a Glutathione S-Transferase (GST) Activity Assay Using a Model Substrate

| Component | Role | Typical Concentration |

| Phosphate Buffer | Maintains optimal pH | ~100 mM, pH 6.5 |

| Reduced Glutathione (GSH) | Co-substrate for the enzyme | ~1-5 mM |

| Model Substrate (e.g., CDNB) | Second substrate for the enzyme | ~1 mM |

| Enzyme Source (e.g., cell lysate) | Provides the GST enzymes | Varies |

| Spectrophotometer | Measures absorbance change | Wavelength at 340 nm |

This table is representative of a typical GST assay using the well-established substrate 1-chloro-2,4-dinitrobenzene, as specific data for this compound is not available.

Derivatization for Spectroscopic Probes and Ligand Development

Activated dinitrophenyl compounds are also valuable in the development of probes and ligands. For example, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is a classical reagent used for the derivatization of primary and secondary amines, which is useful in protein sequencing and chromatographic analysis. The reaction results in a dinitrophenyl-amine derivative that can be detected spectrophotometrically.

The high reactivity of the C1 substituent in dinitrophenyl compounds towards nucleophiles makes them suitable candidates for modification to create molecules with specific binding properties or spectroscopic characteristics. This can involve attaching fluorophores, biotin (B1667282) tags, or other functional groups to develop probes for studying biological systems or to create ligands for affinity chromatography and drug discovery.

However, the scientific literature lacks specific examples of this compound being derivatized for the development of spectroscopic probes or for use in ligand development. Research in this area appears to be focused on analogues with different leaving groups, such as fluorine or chlorine.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 1-(4-Chlorophenoxy)-2,4-dinitrobenzene, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify aromatic protons and carbons. The electron-withdrawing nitro and chlorophenoxy groups cause distinct deshielding patterns. For example, nitro groups typically shift aromatic protons downfield to δ 8.5–9.0 ppm .

- Infrared (IR) Spectroscopy : Key peaks include asymmetric/symmetric NO stretching (~1520 cm and ~1350 cm) and C-O-C stretching (~1250 cm) from the phenoxy group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClNO; expected [M+H]: 307.012). Fragmentation patterns should reflect cleavage of the phenoxy group .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles, as seen in related nitroaromatics (e.g., for analogous compounds) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if handling powders due to potential inhalation hazards .

- Ventilation : Use fume hoods for synthesis or weighing. Local exhaust ventilation minimizes vapor exposure .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can solubility and purity be optimized for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) based on similar nitroaromatics (solubility data in ).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What experimental strategies improve synthetic yield of this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Optimize reaction of 4-chlorophenol with 1-chloro-2,4-dinitrobenzene ( ) using KCO as a base in DMF at 80–100°C. Monitor progress via TLC .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Computational Design : Use quantum chemistry tools (e.g., DFT) to predict transition states and optimize substituent positioning, as demonstrated in ICReDD’s reaction path studies .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation studies)?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity, temperature, and reagent stoichiometry .

- Mechanistic Studies : Employ O isotopic labeling or trapping experiments to identify intermediates. For example, nitro group reduction pathways may compete with alkylation .

- Cross-Validation : Compare results with computational models (e.g., QSPR) to identify outliers or experimental artifacts .

Q. What computational approaches predict the environmental persistence or degradation pathways of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with environmental surfaces (e.g., silica or organic aerosols) to assess adsorption kinetics .

- Degradation Prediction : Use EPI Suite or other QSAR tools to estimate hydrolysis rates and photolysis potential. Nitroaromatics often undergo slow hydrolysis but rapid photodegradation under UV light .

- Metabolic Pathways : Apply enzyme docking simulations (e.g., with cytochrome P450) to predict microbial degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.